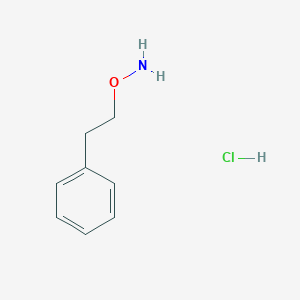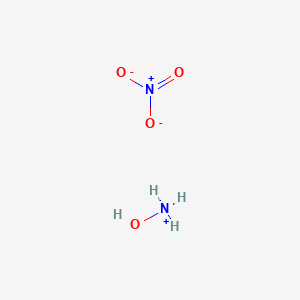
Ammonium tetrachlorocuprate(II) dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH4)2CuCl4·2H2O, is a coordination compound that contains copper in the +2 oxidation state. This compound is known for its distinctive blue-green color and is commonly used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium tetrachlorocuprate(II) dihydrate can be synthesized by reacting copper(II) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving copper(II) chloride in water, followed by the addition of ammonium chloride. The mixture is then heated to promote the formation of the desired compound. The reaction can be represented as follows:
CuCl2+2NH4Cl+2H2O→(NH4)2CuCl4⋅2H2O
Industrial Production Methods: In industrial settings, this compound is often produced by crystallization from an aqueous solution with a pH range of 0.0-5.0. This solution is typically obtained by adding ammonia or hydrochloric acid to spent solutions from processes such as printing plate etching, which contain copper(II) chloride and ammonium salts .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions where copper(II) is reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The compound can participate in ligand substitution reactions where the chloride ligands are replaced by other ligands such as water, ammonia, or organic ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize copper(II) to copper(III).
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce copper(II) to copper(I).
Substitution: Ligand substitution reactions often occur in aqueous solutions at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: Various copper(II) complexes with different ligands.
Applications De Recherche Scientifique
Ammonium tetrachlorocuprate(II) dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in various chemical reactions.
Biology: The compound is used in studies involving copper’s role in biological systems and its interaction with biomolecules.
Medicine: Research into copper-based drugs and their potential therapeutic applications often involves this compound.
Industry: It is used in the preparation of starch cuprate via microwave-assisted cupration of potato starch.
Mécanisme D'action
The mechanism by which ammonium tetrachlorocuprate(II) dihydrate exerts its effects is primarily through its ability to coordinate with various ligands. The copper(II) ion in the compound can form coordination complexes with different molecules, influencing their chemical and physical properties. This coordination ability makes it useful in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Ammonium tetrachloropalladate(II): (NH4)2PdCl4
Ammonium tetrachloroplatinate(II): (NH4)2PtCl4
Comparison: Ammonium tetrachlorocuprate(II) dihydrate is unique due to its specific coordination environment and the properties imparted by the copper(II) ion. Compared to similar compounds containing palladium or platinum, it is generally more accessible and less expensive, making it a preferred choice for certain applications. Additionally, the distinct blue-green color of this compound can be a useful visual indicator in various chemical processes.
Propriétés
IUPAC Name |
diazanium;tetrachlorocopper(2-);dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDTWKBBWCWNN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10060-13-6 |
Source


|
| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)
![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)


![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)






